molecular formula C6H12ClN B1392805 3-Methylidenepiperidine hydrochloride CAS No. 155137-12-5

3-Methylidenepiperidine hydrochloride

Cat. No. B1392805
CAS RN: 155137-12-5
M. Wt: 133.62 g/mol
InChI Key: HGFHFWDARLQQBW-UHFFFAOYSA-N
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Description

3-Methylidenepiperidine hydrochloride is a chemical compound with the CAS Number: 155137-12-5 . It has a molecular weight of 133.62 and is typically stored at room temperature . It is a useful reagent used in the synthesis of (piperidinomethylene)bis (phosphonic acid) derivatives used as antiosteoporosis agents .


Molecular Structure Analysis

The molecular formula of 3-Methylidenepiperidine hydrochloride is C6H12ClN . The InChI Code is 1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h7H,1-5H2;1H .


Chemical Reactions Analysis

Piperidine derivatives, which include 3-Methylidenepiperidine hydrochloride, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-Methylidenepiperidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 133.62 .

Scientific Research Applications

Pharmaceutical Research

Piperidine derivatives are known for their pharmacophoric features and are utilized in various therapeutic applications. While specific research on “3-Methylidenepiperidine hydrochloride” is limited, its structural relation to piperidine suggests potential uses in drug discovery for conditions such as cancer, viral infections, malaria, and more .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives could indicate that “3-Methylidenepiperidine hydrochloride” may be researched for use in treating infections caused by bacteria and fungi .

Analgesic and Anti-inflammatory

Piperidine compounds have been used as analgesics and anti-inflammatory agents. “3-Methylidenepiperidine hydrochloride” could potentially be explored for its effectiveness in pain relief and reducing inflammation .

Anti-Alzheimer’s and Antipsychotic

Research into piperidine derivatives has included their use in neurodegenerative diseases like Alzheimer’s and mental health conditions like psychosis. There’s a possibility that “3-Methylidenepiperidine hydrochloride” might have applications in these areas .

Chemical Synthesis

Piperidine derivatives are important building blocks in synthetic medicinal chemistry. “3-Methylidenepiperidine hydrochloride” could serve as a precursor or intermediate in the synthesis of more complex compounds .

Safety and Hazards

The safety information for 3-Methylidenepiperidine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methylidenepiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFHFWDARLQQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylidenepiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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